molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

Crystal violet lactone

Cat. No.: B075003
CAS No.: 1552-42-7
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal violet lactone, also known as 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide, is a chemical compound that belongs to the class of leuco dyes. It is a lactone derivative of crystal violet and appears as a slightly yellowish crystalline powder in its pure state. This compound is soluble in nonpolar or slightly polar organic solvents and is widely used in various applications due to its unique properties .

Scientific Research Applications

Crystal violet lactone has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Crystal Violet Lactone (CVL) is a leuco dye, a lactone derivative of crystal violet . The primary target of CVL is the environment in which it is placed, particularly the pH level. It is used in various applications such as carbonless copy papers, thermochromic dyes, and as a security marker for fuels .

Mode of Action

CVL operates through a process known as halochromism . In an acidic environment, the lactone ring of CVL is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups . This single large conjugated system is a chromophore with strong absorption in the visible spectrum, giving this compound its distinctive color .

Biochemical Pathways

The transformation between the leuco (colorless) and colored form of CVL is a result of the breaking and forming of the lactone ring, which is a common biochemical pathway in lactone formation . This process is influenced by the acidity of the environment .

Result of Action

The primary result of CVL’s action is a visible color change. When the lactone ring is broken in an acidic environment, CVL transforms from a colorless compound to a compound with a strong color . This color change is utilized in various applications, from carbonless copy papers to thermochromic dyes .

Action Environment

The action of CVL is highly dependent on the environmental factors, particularly the pH level. In an acidic environment, the lactone ring of CVL is broken, leading to a color change . Moreover, CVL’s use as a fuel marker can be influenced by the presence of ethanol. CVL readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color . Therefore, the efficacy and stability of CVL are influenced by the acidity and the presence of ethanol in its environment.

Safety and Hazards

CVL may be sensitive to excessive light and heat . It may cause allergic contact dermatitis in people handling the carbonless copy paper . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

CVL is widely used in carbonless copy papers and is also the leuco dye component in some thermochromic dyes . It has novel uses as a security marker for fuels . The future looks bright for the development of novel microencapsulated TCMs possessing nanostructural derived properties that can be effectively used in inks, paints, and coating agents for sustainable energy efficiency and many other applications .

Biochemical Analysis

Biochemical Properties

Crystal Violet Lactone exhibits unique properties in biochemical reactions. The central carbon in the leuco form is in a tetrahedral configuration, with four covalent bonds . In an acidic environment, the lactone ring of this compound is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups .

Cellular Effects

The photophysics of this compound in aqueous and non-aqueous reverse micelles have been explored using UV-vis absorption, steady-state emission, and picosecond time-resolved fluorescence emission spectroscopic techniques . This compound exhibits dual emission bands in a polar aprotic solvent, whereas when this molecule is entrapped in the reverse micelles, it exhibits a single emission band .

Molecular Mechanism

This transformation is influenced by the polarity, viscosity, and proticity of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the color-changing temperature of a color-changing compound prepared from this compound was found to be 25 °C . With the increase in temperature and mass fraction of microcapsules in the coating, the color difference of the coating showed an upward trend .

Metabolic Pathways

It is known that this compound readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color .

Subcellular Localization

It is known that this compound exhibits different spectral features in reverse micelles at different excitation wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crystal violet lactone is synthesized through a condensation reaction involving N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. The reaction is typically carried out in the presence of a strong acidic condensing agent. The resulting product is then subjected to acid washing, alkali washing, and water washing at elevated temperatures to purify the compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps including condensation, neutralization, filtration, and crystallization. The crude product is dissolved in an organic reagent and subjected to multiple washing steps to remove impurities. The final product is obtained by crystallizing and drying the compound .

Chemical Reactions Analysis

Types of Reactions: Crystal violet lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form colored products.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Comparison with Similar Compounds

Crystal violet lactone is compared with other similar compounds such as:

    Spirolactones: These compounds also exhibit thermochromic properties but differ in their structural configurations.

    Fluorans: Similar to this compound, fluorans are used in pressure-sensitive applications.

    Spiropyrans: These compounds undergo reversible color changes upon exposure to light or heat.

Uniqueness: this compound is unique due to its high absorption coefficient, high chromaticity, and excellent oil solubility. It is also cost-effective compared to other thermochromic materials .

Properties

IUPAC Name

6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAJDLMMTVZVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Record name CRYSTAL VIOLET LACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024866
Record name Crystal Violet lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder
Record name CRYSTAL VIOLET LACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
Record name CRYSTAL VIOLET LACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1552-42-7
Record name CRYSTAL VIOLET LACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Crystal Violet lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1552-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crystal Violet lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crystal violet lactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Crystal violet lactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Crystal Violet lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRYSTAL VIOLET LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USS7CW0676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 °F (NTP, 1992)
Record name CRYSTAL VIOLET LACTONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

Employing a procedure similar to that described in Example 1, part C above, the potassium salt solution of 2-[4,4'-bis(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid from A was oxidized to obtain 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide (Formula I: R=CH3 ; X=H; Y=Z=4-(CH3)2NC6H4) a tan-colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1,500 wt. parts of an aqueous solution containing 41.7 wt. parts of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and 4.4 wt. parts of sodium hydroxide was added 0.4 wt. part of cobaltous chloride. The mixture was heated at 70° C. and 51 wt. parts of 10% aqueous solution of hydrogen peroxide was added dropwise during 1 hour (pH=9.9). The precipitate was separated and dissolved into toluene and the catalyst was separated by a filtration and toluene was distilled off to obtain 39.8 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 180° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In accordance with the process of Example 1, the aqueous solution containing a sodium carbonate and 2-[4,4'-bis-(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid [I], was heated at 90° C. and 36 wt. parts of air was fed into it under vigorously stirring during 15 hours and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 39.4 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In accordance with the process of Example 1, the aqueous solution containing sodium carbonate and 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid, was heated at 90° C. and 1.6 wt. parts of oxygen was fed into it under the atmospheric pressure during 5 hours, and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 40.7 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crystal violet lactone
Reactant of Route 2
Reactant of Route 2
Crystal violet lactone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Crystal violet lactone
Reactant of Route 4
Reactant of Route 4
Crystal violet lactone
Reactant of Route 5
Crystal violet lactone
Reactant of Route 6
Reactant of Route 6
Crystal violet lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.